
1,4-Cyclohexanediol
Overview
Description
1,4-Cyclohexanediol (C₆H₁₂O₂) is a dihydroxy cycloalkane with two hydroxyl groups in the para positions of a six-membered cyclohexane ring. It exists as cis and trans isomers due to the chair conformation of the cyclohexane ring, with the trans isomer being more thermodynamically stable . The compound is notable for its rigid cyclic structure and hydrogen-bonding capacity, which underpin its applications in pharmaceuticals, polymer synthesis, and cosmetic formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Cyclohexanediol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 1,4-benzoquinone. This reaction typically uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. Another method involves the reduction of 1,4-cyclohexanedione using sodium borohydride (NaBH4) in an alcohol solvent.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 1,4-benzoquinone. This process is efficient and yields high purity this compound. The use of RANEY® nickel as a catalyst has also been reported for the defunctionalization of lignin-derived compounds to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 1,4-Cyclohexanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 1,4-cyclohexanedione using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to cyclohexanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1,4-dichlorocyclohexane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base such as pyridine.
Major Products:
Oxidation: 1,4-Cyclohexanedione.
Reduction: Cyclohexanol.
Substitution: 1,4-Dichlorocyclohexane.
Scientific Research Applications
Pharmaceutical Applications
1,4-Cyclohexanediol serves as a synthetic precursor for various pharmaceutical compounds. Its hydroxyl groups allow for functionalization, leading to the synthesis of drugs with therapeutic properties.
- Key Pharmaceuticals Derived from CHDO:
Case Study: Synthesis of Dihydroartemisinin
A study demonstrated the conversion of CHDO into dihydroartemisinin through selective functionalization of its hydroxyl groups. This process highlights CHDO's utility in producing vital antimalarial drugs.
Polymer Production
CHDO is used as a monomer in the production of various polymers, including polycarbonates, polyethers, and polyesters. These materials are valued for their mechanical properties and resistance to environmental degradation.
- Applications in Polymer Chemistry:
Data Table: Properties of CHDO-Based Polymers
Polymer Type | Application | Key Properties |
---|---|---|
Polycarbonate | Optical lenses | High transparency, impact resistance |
Polyester | Textiles | Durability, elasticity |
Polyurethane | Coatings and adhesives | Flexibility, chemical resistance |
Cosmetic Applications
In dermatology, this compound is noted for its role in enhancing the efficacy of topical formulations. It acts as a penetration enhancer or retardant in skin care products.
- Topical Formulations:
Case Study: Efficacy in Rosacea Treatment
Research involving a gel formulation containing cis-trans-1,4-cyclohexanediol showed improvements in skin conditions such as rosacea and seborrheic dermatitis. Patients reported reduced inflammation and improved skin texture after treatment with this formulation .
Industrial Applications
The production of this compound has been optimized through catalytic processes using renewable resources. Recent advancements have focused on converting lignin-derived compounds into high yields of CHDO.
Mechanism of Action
The mechanism of action of 1,4-cyclohexanediol depends on its specific application. In chemical reactions, the hydroxyl groups play a crucial role in forming hydrogen bonds and participating in nucleophilic substitution reactions. In biological systems, the compound’s hydroxyl groups can interact with enzymes and other biomolecules, influencing various biochemical pathways. The rigid cyclohexane ring structure also contributes to its unique reactivity and binding properties .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 116.16 g/mol
- Boiling Point : ~252°C
- Melting Point : 98–100°C (cis/trans mixture)
- Hydrogen Bonding : Forms intermolecular H-bonds, influencing its crystallinity and solubility .
Synthesis :
1,4-Cyclohexanediol is synthesized via:
Catalytic Hydrogenation : Hydrogenation of 1,4-benzenediol over Ru/HY catalysts (96.5% conversion, 68.3% selectivity) .
Lignin Valorization: Reductive catalytic fractionation (RCF) of lignin-derived 2,6-dimethoxybenzoquinone (DMBQ) using RANEY® Ni, yielding 86.5% molar yield .
Oxidation Pathways : Oxidation of this compound to 1,4-cyclohexanedione, a precursor for polymers and pharmaceuticals .
Structural and Functional Analogues
1,4-Cyclohexanedicarboxylic Acid
- Structure : Replaces hydroxyl (-OH) groups with carboxylic acid (-COOH) groups.
- Role in Drug Delivery : Exhibits a moderate retardation effect on metronidazole (MTZ) permeation (modifier ratio, MR = 0.47) but lacks the synergistic effects seen with this compound due to reduced H-bonding capacity .
1,2-Cyclohexanediol
- Structure : Vicinal diol (adjacent hydroxyl groups).
- Effect on Skin Permeation :
1,6-Hexanediol
- Structure : Linear aliphatic diol.
- Performance : Enhances MTZ permeation (flux = 5.43 μg/cm²/h) but lacks the rigid cyclohexane backbone, leading to weaker retention in epidermal layers compared to this compound .
1,4-Cyclohexanediamine (14CHDA)
- Structure : Replaces hydroxyl groups with amine (-NH₂) groups.
- Applications : Used in polyurea and polyurethane synthesis. Synthesized via amination of this compound with NH₃ (near-quantitative yield) .
Pharmacological and Formulation Comparisons
Synergistic Effects in Transdermal Delivery
This compound demonstrates unique synergism with 1,2-diols (e.g., 1,2-hexanediol) in topical formulations:
- Mechanism : Forms H-bonded complexes with ceramides in the stratum corneum, reducing systemic absorption while enhancing epidermal retention of MTZ .
- Key Data :
Formulation | Components | Flux (μg/cm²/h) | Q24 (μg) | Retardation Effect |
---|---|---|---|---|
F4 | 1,4-CHDO + 1,2-butanediol | 5.43 ± 0.42 | 683.37 ± 16.20 | Enhancement |
F8 | 1,4-CHDO + 1,2-hexanediol | 2.33 ± 0.19 | 421.05 ± 12.50 | 30% reduction |
F12 | 1,4-CHDO + 1,2-heptanediol | 2.64 ± 0.21 | 458.30 ± 14.80 | 22% reduction |
Source: AAPS PharmSciTech (2014)
Thermal and Chemical Stability
This compound exhibits superior stability compared to linear diols:
- Thermal Stability : Decomposes at >200°C, making it suitable for high-temperature polymer processing.
- Oxidative Resistance : Stable under acidic/basic conditions but degrades by ~50% in H₂O₂ at 80°C .
Biological Activity
1,4-Cyclohexanediol (CHDO) is an organic compound with the formula , recognized for its potential applications in various industrial and pharmaceutical contexts. This article explores its biological activity, focusing on its metabolic pathways, toxicokinetics, and potential therapeutic uses.
This compound is a diol that can be synthesized through several methods, including the hydrogenation of phenols and the catalytic conversion of lignin-derived compounds. Recent studies have reported high yields of CHDO from lignin using Raney nickel catalysts under optimized conditions, achieving up to 86.5% yield in a hydrogen-free process .
Metabolism and Toxicokinetics
The metabolism of this compound has been studied extensively in occupational settings. In a study involving inhalation exposure to cyclohexane and cyclohexanol, urinary metabolites were measured to assess the absorption and elimination rates of these compounds. The findings indicated that after exposure, urinary excretion of this compound reached peak levels within 0-6 hours post-exposure, with elimination half-lives ranging from 14 to 18 hours . This suggests that renal clearance is a critical factor in the elimination of CHDO from the body.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. A study demonstrated that CHDO can inhibit the growth of various bacterial strains, making it a candidate for further investigation as a potential antimicrobial agent .
Biocompatibility and Applications in Medicine
This compound has been explored for its biocompatibility in medical applications. It has been used as a building block for synthesizing copolyesters that are compatible with biological systems. These materials have shown promise in drug delivery systems due to their favorable interactions with biological tissues .
Case Study 1: Occupational Exposure
In a controlled study on occupational exposure to cyclohexane and cyclohexanol, researchers monitored the urinary excretion of metabolites including this compound. The results highlighted the compound's role as a biomarker for exposure assessment in industrial settings. The study concluded that monitoring urinary levels of CHDO could provide valuable insights into occupational health risks associated with these chemicals .
Case Study 2: Polymer Synthesis
A recent investigation into the use of CHDO in polymer synthesis revealed its utility as an intermediate for producing high-performance materials. The study detailed the successful incorporation of CHDO into polymer matrices that exhibited enhanced mechanical properties and thermal stability, indicating its potential for industrial applications .
Research Findings Summary
Study | Findings |
---|---|
Occupational Exposure Study | Identified CHDO as a significant urinary metabolite; peak excretion within hours post-exposure. |
Antimicrobial Activity Research | Demonstrated inhibitory effects on various bacterial strains; potential for use in antimicrobial formulations. |
Polymer Synthesis Investigation | High-performance polymers synthesized using CHDO; improved mechanical properties observed. |
Q & A
Basic Research Questions
Q. What experimental strategies are effective for optimizing the synthesis of trans-1,4-cyclohexanediol via catalytic hydrogenation?
- Methodological Answer : Catalytic hydrogenation of hydroquinone derivatives using RANEY® Ni under supercritical CO₂ conditions achieves high selectivity for trans-1,4-cyclohexanediol. Key parameters include a catalyst-to-substrate ratio of 367:1, hydrogen pressure of 5 MPa, and ethanol as a solvent at 150°C for 2 hours, yielding 98.8% conversion and 77.7% trans-isomer selectivity . Optimization studies highlight solvent choice (e.g., isopropanol vs. n-butanol) and reaction time (12–14 hours) as critical for minimizing byproducts .
Q. How can cis- and trans-1,4-cyclohexanediol isomers be separated and characterized?
- Methodological Answer : Isomers are separated via co-crystallization or sublimation, leveraging differences in hydrogen-bonding patterns. The cis isomer forms a co-crystal (2:1 cis:trans ratio) with distinct graph-set motifs (e.g., R₂²(8) rings), while the trans isomer adopts biequatorial or biaxial conformations in polymorphs I–III. Characterization employs differential scanning calorimetry (DSC), X-ray diffraction (XRD), and polarized light thermomicroscopy to distinguish melting points (113–114°C for cis vs. 143°C for trans) and conformational isomorphism .
Q. What role does 1,4-cyclohexanediol play in modulating drug delivery systems?
- Methodological Answer : In dermatological formulations, this compound acts as a retardant by forming complexes with 1,2-diols (C₆–C₇ chain lengths), reducing systemic flux by 40–60% while maintaining epidermal retention. For example, it decreases 24-hour cumulative penetration of metronidazole (MTZ) by 50% in F7/F9/F11 formulations, assessed using Franz diffusion cells and HPLC analysis .
Advanced Research Questions
Q. How do reaction kinetics and mechanistic pathways differ in lignin-derived this compound production?
- Methodological Answer : Lignin oil conversion involves a two-step RANEY® Ni-catalyzed sequence: (1) demethylation/hydrogenation of 2,6-dimethoxybenzoquinone (86.5% yield) and (2) amination to 1,4-cyclohexanediamine. Apparent rate constants (k₁–k₄) derived from pseudo-homogeneous power-law models reveal competing pathways, with activation energies optimized at 170–190°C. Isotopic labeling and GC-MS track intermediates like cyclohexanol and cyclohexanone .
Q. What factors govern the polymorphic stability of trans-1,4-cyclohexanediol?
- Methodological Answer : Polymorph stability (I < III < II) is influenced by crystallization conditions. Polymorph II (monoclinic P2₁/a) exhibits conformational isomorphism, co-crystallizing biequatorial and biaxial conformers. Sublimation at 2.67 kPa favors polymorph III, while melt-cooling produces metastable polymorph I. Relative stability is quantified via van’t Hoff analysis of DSC thermograms .
Q. How does this compound enhance the performance of biodegradable polyesters?
- Methodological Answer : Polyesters synthesized with this compound (e.g., poly(cyclohexyl-sebacate), PCS) exhibit tunable degradation rates and mechanical properties. In vitro/in vivo studies show PCS maintains 80% tensile strength after 12 weeks in PBS, outperforming poly(lactic acid) (PLA). Structural analysis (NMR, GPC) correlates trans-isomer content with crystallinity (25–35%) and glass transition temperatures (Tg = 45–60°C) .
Q. What analytical approaches resolve contradictions in catalytic selectivity for this compound synthesis?
- Methodological Answer : Discrepancies in trans/cis selectivity across studies are attributed to solvent polarity and catalyst surface topology. For example, RANEY® Ni in isopropanol yields 65.9% trans-selectivity, while n-butanol favors cis-byproducts (25.2%). XPS and TEM correlate Ni⁰/NiO ratios with hydrogenation efficiency, and DFT simulations identify adsorption energetics of quinone intermediates as selectivity determinants .
Q. Tables for Key Data
Table 1: Optimal Conditions for trans-1,4-Cyclohexanediol Synthesis
Parameter | Value | Selectivity (%) | Reference |
---|---|---|---|
Catalyst | RANEY® Ni | 77.7 | |
Temperature | 150°C | 86.5 | |
Solvent | Isopropanol | 65.9 | |
Hydrogen Pressure | 5 MPa | 98.8 |
Table 2: Physicochemical Properties of this compound Isomers
Property | cis-1,4-CHD | trans-1,4-CHD |
---|---|---|
Melting Point | 113–114°C | 143°C |
Conformation | Axial-equatorial | Biequatorial/Biaxial |
Solubility (H₂O) | High | Moderate |
Polymorphs | Co-crystal | I, II, III |
Properties
IUPAC Name |
cyclohexane-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-1-2-6(8)4-3-5/h5-8H,1-4H2 | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
VKONPUDBRVKQLM-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
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DSSTOX Substance ID |
DTXSID20871178, DTXSID60878843, DTXSID60883614 | |
Record name | 1,4-Cyclohexanediol | |
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Record name | 1,4-Cyclohexanediol, trans- | |
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Record name | 1,4-Cyclohexanediol, cis- | |
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Molecular Weight |
116.16 g/mol | |
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Physical Description |
Light brown powder; [Sigma-Aldrich MSDS] | |
Record name | 1,4-Cyclohexanediol | |
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CAS No. |
556-48-9, 931-71-5, 6995-79-5 | |
Record name | 1,4-Cyclohexanediol | |
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